(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
Description
This compound is a benzothiazole-derived hybrid featuring a fluorinated and methyl-substituted benzothiazole core conjugated with a 2,3-dimethoxybenzamide moiety. Its structural complexity places it within a broader class of benzothiazole hybrids studied for medicinal applications .
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-12-8-7-10(18)9-14(12)24-17(20)19-16(21)11-5-4-6-13(22-2)15(11)23-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLSHJQEMYFFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the fluorine and methyl substituents. The final step involves the formation of the ylidene linkage with the dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole, including (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide, exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances highlighted the antimicrobial activity of several thiazole derivatives. Among these, this compound was noted for its ability to inhibit Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentrations (MICs) were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
This data indicates a strong potential for this compound in treating infections caused by resistant strains.
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied, revealing their potential as effective agents against various cancer cell lines.
Case Study 2: Anticancer Activity
Research published in the journal Pharmaceuticals investigated the effects of thiazole derivatives on human cancer cell lines. It was found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 0.8 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 0.8 |
| HeLa (Cervical Cancer) | 1.5 |
| A549 (Lung Cancer) | 1.0 |
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Benzothiazole Derivatives
Table 1: Key Structural Features of Comparable Benzothiazole Hybrids
Key Observations :
- Fluorine vs. Nitro Groups : The target compound’s 6-fluoro substituent may enhance electronegativity and metabolic stability compared to the nitro group in compound 6d, which could increase reactivity but reduce selectivity .
- Methoxy vs. Halogen Substitutions : The 2,3-dimethoxybenzamide in the target compound likely improves solubility over the 3-fluorobenzamide in ’s analog, though the latter’s dual fluoro groups may enhance target binding via hydrophobic interactions .
Comparison :
- The target compound’s synthesis likely involves imine formation between a substituted benzothiazole amine and 2,3-dimethoxybenzoyl chloride, similar to ’s method but with fluorinated precursors.
- ’s use of K2CO3 and acetone for nucleophilic substitutions contrasts with ’s oxidative conditions, highlighting divergent strategies for benzothiazole functionalization .
Spectral and Physicochemical Properties
Table 3: NMR and Melting Point Data
Insights :
Biological Activity
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a methoxy-substituted benzamide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Synthesis
The molecular formula of the compound is , indicating the presence of fluorine, nitrogen, and sulfur within its structure. The synthesis typically involves multi-step reactions that may include:
- Formation of the Benzo[d]thiazole Ring : This can be achieved through cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Introduction of Substituents : The introduction of the fluorine atom and methoxy groups is conducted using specific reagents under controlled conditions.
- Final Benzamide Formation : The final step involves condensation reactions to form the complete structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation across various cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 1.8 | Inhibition of IL-6 and TNF-α |
These findings suggest that this compound may exhibit similar properties due to its structural analogies with known active compounds .
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives has also been investigated. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μM |
| Escherichia coli | 25 μM |
These results indicate a promising profile for this compound in combating bacterial infections .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets or enzymes. Molecular docking studies have suggested that the compound may bind to key enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to apoptosis in cancer cells .
Case Studies
Several case studies have explored the biological activity of similar benzothiazole derivatives:
- Case Study on Antitumor Activity : A study involving a series of benzothiazole derivatives demonstrated significant anticancer activity against A549 cells, with lead compounds exhibiting IC50 values below 10 μM.
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various benzothiazole derivatives against clinical isolates, revealing effective inhibition against resistant strains of bacteria.
Q & A
Q. What spectroscopic and analytical methods are recommended for confirming the structural identity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to verify substituent positions (e.g., fluorine at C6, methoxy groups at C2/C3 of benzamide). Compare chemical shifts with analogs like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (δH: 3.85–3.91 ppm for OCH3; δC: 56–60 ppm for OCH3) .
- Infrared Spectroscopy (IR): Confirm amide C=O stretch (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
- Elemental Analysis: Validate purity (>95%) by matching experimental vs. theoretical C, H, N, S values (e.g., C16H14N2O3S: Calc. C 61.13%, H 4.49%; Found C 60.89%, H 4.52%) .
- X-ray Crystallography (if crystalline): Resolve hydrogen-bonding networks (e.g., N–H···N interactions in thiazole analogs) to confirm molecular packing .
Q. How can synthetic routes for this compound be optimized for scalability and reproducibility?
Answer:
- Solvent Selection: Use pyridine or DMF for acylation reactions (e.g., coupling benzoyl chloride with thiazole precursors), as these solvents enhance nucleophilic attack on carbonyl groups .
- Catalyst Optimization: Employ Pd/C (10% w/w) for hydrogenation steps to reduce side products (e.g., in thiazolidine intermediates) .
- Purification: Recrystallize from ethanol or methanol to remove unreacted starting materials (e.g., residual 6-fluoro-3-methylbenzo[d]thiazol-2-amine) .
- Reaction Monitoring: Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and adjust reaction times (typically 12–24 hours) based on substituent electronic effects .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Enzyme Inhibition: Test α-glucosidase inhibition (IC50) using p-nitrophenyl-α-D-glucopyranoside as a substrate, comparing with acarbose (positive control). IC50 values <50 μM suggest therapeutic potential .
- Anticancer Activity: Use migration/invasion assays (e.g., Boyden chamber) on metastatic cancer cells (e.g., MDA-MB-231). A 30–50% reduction at 10 μM indicates anti-metastatic potential .
- Cytotoxicity: Perform MTT assays on non-cancerous cell lines (e.g., HEK-293) to establish selectivity indices (SI >3 preferred) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50 across studies) be resolved?
Answer:
- Assay Validation: Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and confirm compound stability via HPLC (retention time consistency) .
- Purity Reassessment: Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., des-fluoro byproducts) that may skew results .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to compare binding poses in enzyme active sites (e.g., PFOR enzyme for nitroheterocycle analogs) and identify structural outliers .
Q. What strategies enhance metabolic stability for in vivo applications?
Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (rat/human) and monitor degradation via LC-MS. Half-life (t1/2) >60 minutes indicates suitability for pharmacokinetic studies .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine at C6) to reduce CYP450-mediated oxidation or replace labile methoxy groups with trifluoromethoxy .
Q. How can in silico modeling predict structure-activity relationships (SAR)?
Answer:
- QSAR Modeling: Use Gaussian or COSMO-RS to correlate electronic parameters (e.g., Hammett σ) with bioactivity. For example, higher electron density on the benzamide ring correlates with improved α-glucosidase inhibition .
- Dynamic Simulations: Run molecular dynamics (GROMACS) to assess binding mode persistence (RMSD <2 Å over 100 ns) in target enzymes .
Q. What crystallographic insights are critical for understanding its solid-state behavior?
Answer:
- Hydrogen Bonding: Analyze N–H···N/F interactions (e.g., bond lengths ~2.8–3.0 Å) to predict solubility and polymorph stability .
- Packing Motifs: Compare with structurally similar compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ) to identify π-π stacking (3.5–4.0 Å spacing) or halogen bonding .
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
Answer:
- Combination Index (CI): Use the Chou-Talalay method to test synergy with standard drugs (e.g., paclitaxel in cancer). CI <1 indicates synergism .
- Transcriptomic Profiling: Perform RNA-seq on treated cells to identify pathways co-regulated by the compound and partner drugs (e.g., EMT pathway inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
